molecular formula C18H16F3N3OS B6476161 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide CAS No. 2640866-80-2

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide

Cat. No.: B6476161
CAS No.: 2640866-80-2
M. Wt: 379.4 g/mol
InChI Key: SYQLFCGKRQWZGV-UHFFFAOYSA-N
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Description

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H16F3N3OS and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.09661780 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3OS/c1-24-11-12(10-23-24)16-7-6-13(26-16)8-9-22-17(25)14-4-2-3-5-15(14)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQLFCGKRQWZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16F3N3OS
  • Molecular Weight : 415.5 g/mol

Research indicates that compounds with similar structures exhibit significant activity against various biological targets, particularly kinases. Notably, the following targets have been identified:

  • p70S6Kβ : Involved in cell growth and proliferation.
  • Nicotinamide Phosphoribosyltransferase (NAMPT) : Plays a crucial role in NAD+ biosynthesis, impacting metabolic processes.

These interactions suggest that this compound may influence pathways associated with these kinases, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders .

Antipromastigote Activity

A compound structurally similar to this compound demonstrated potent antipromastigote activity in vitro. This suggests potential applications in treating leishmaniasis, a disease caused by protozoan parasites.

Cytotoxicity and Efficacy Studies

In a study evaluating the cytotoxic effects of various derivatives, compounds similar to this benzamide were assessed for their ability to inhibit cell proliferation. The results indicated that several derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 10 to 50 µM. This highlights the compound's potential as an anticancer agent .

Data Tables

Activity Type Target IC50/EC50 (µM) Notes
AntipromastigoteLeishmania spp.15Potent activity observed in vitro
CytotoxicityVarious Cancer Cell Lines10 - 50Significant inhibition noted
Kinase Inhibitionp70S6Kβ22.94Impacts cell growth signaling pathways

Case Study 1: Antileishmanial Activity

In a controlled study, researchers tested the antipromastigote activity of this compound against Leishmania promastigotes. The compound showed effective inhibition at concentrations as low as 15 µM, indicating its potential as a lead compound for further development in antileishmanial therapies.

Case Study 2: Anticancer Potential

Another study focused on the cytotoxic effects of derivatives of this benzamide on various cancer cell lines. The findings revealed that certain derivatives had IC50 values below 30 µM against breast and colon cancer cells, suggesting promising anticancer properties that warrant further investigation into their mechanisms and therapeutic applications .

Scientific Research Applications

Molecular Structure and Properties

The compound features a combination of pyrazole and thiophene moieties, which are known for their diverse biological activities. The molecular formula is C17H16F3N3O3SC_{17}H_{16}F_{3}N_{3}O_{3}S with a molecular weight of approximately 431.5 g/mol. Its structure can be summarized as follows:

ComponentDescription
PyrazoleContributes to the compound's pharmacological properties.
ThiopheneEnhances reactivity and potential biological interactions.
Trifluoromethyl groupImparts unique electronic properties, potentially affecting biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effective inhibition against various bacterial strains, including:

  • Staphylococcus aureus : Minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Escherichia coli : Similar MIC results indicating strong antibacterial activity.
  • Candida albicans : Demonstrated antifungal efficacy with an MIC of 16 µg/mL.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of carbonic anhydrase (CA), particularly CA XII, which plays a crucial role in physiological processes such as acid-base balance and ion transport. Inhibition studies revealed:

  • IC50 Value : The compound exhibited an IC50 value of 0.045 µM against CA XII, indicating strong inhibitory potential.

Anti-inflammatory Effects

In vivo studies have demonstrated the anti-inflammatory properties of this compound using carrageenan-induced paw edema models in rats:

  • Results : The compound significantly reduced paw swelling by approximately 60% compared to control groups.

Study 1: Antileishmanial Activity

A study focused on the antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis, showed promising results:

  • IC50 Value : An IC50 value of 0.5 µM was observed, suggesting it may serve as a lead compound for further development in treating leishmaniasis.

Study 2: Antitumor Activity

Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties through mechanisms involving apoptosis induction in cancer cells. Further research is needed to elucidate these effects and the specific pathways involved.

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